copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
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Overview
Description
Copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide is a complex compound that belongs to the class of porphyrins. Porphyrins are organic compounds, known for their role in biological systems, such as hemoglobin and chlorophyll. This specific compound is a copper complex of a tetraphenylporphyrin derivative, which has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide typically involves the following steps:
Formation of Tetraphenylporphyrin: The initial step involves the synthesis of tetraphenylporphyrin through the condensation of pyrrole with benzaldehyde under acidic conditions.
Metalation with Copper: The tetraphenylporphyrin is then reacted with a copper salt, such as copper(II) acetate, in a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete metalation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Tetraphenylporphyrin: Using large reactors for the condensation reaction.
Metalation Process: Employing continuous flow reactors for the metalation step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or nucleophiles like amines in the presence of a catalyst.
Major Products
Oxidation: Formation of oxidized porphyrin derivatives.
Reduction: Formation of reduced porphyrin derivatives.
Substitution: Formation of substituted tetraphenylporphyrin derivatives.
Scientific Research Applications
Copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide has numerous applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: Employed in studies related to enzyme mimetics and as a model compound for heme proteins.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and as a component in photovoltaic cells.
Mechanism of Action
The mechanism of action of copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide involves:
Molecular Targets: The compound interacts with various biological molecules, including proteins and nucleic acids.
Pathways Involved: It can generate reactive oxygen species (ROS) upon light activation, leading to oxidative damage in targeted cells, which is the basis for its use in photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
- Zinc;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
- Iron;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
Uniqueness
Copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide is unique due to its specific metal center, which imparts distinct catalytic and photophysical properties compared to its zinc and iron counterparts. The copper center allows for unique redox chemistry and interaction with light, making it particularly useful in applications like photodynamic therapy and catalysis.
Properties
Molecular Formula |
C44H34CuN4-2 |
---|---|
Molecular Weight |
682.3 g/mol |
IUPAC Name |
copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide |
InChI |
InChI=1S/C44H34N4.Cu/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-21,23,26,28,34,37H,22,24-25,27H2;/q-4;+2/b41-33-,42-35-,43-36-,44-39-; |
InChI Key |
ZLOKTYKBDOBEKN-RZRDJKQOSA-N |
Isomeric SMILES |
C1C/2[N-]/C(=C(\C3=CC=C([N-]3)/C(=C/4\[N-]C(/C(=C/5\[N-]/C(=C2/C6=CC=CC=C6)/C=C5)/C7=CC=CC=C7)CC4)/C8=CC=CC=C8)/C9=CC=CC=C9)/C1.[Cu+2] |
Canonical SMILES |
C1CC2=C(C3=CC=C([N-]3)C(=C4CCC([N-]4)C(=C5C=CC(=C(C1[N-]2)C6=CC=CC=C6)[N-]5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Cu+2] |
Origin of Product |
United States |
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